
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is an organic compound characterized by the presence of an ethynyl group, an isopropoxy group, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted benzene derivatives.
科学的研究の応用
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity. The isopropoxy group may affect the compound’s solubility and stability. These interactions can lead to various biological and chemical effects, depending on the specific context and application .
類似化合物との比較
Similar Compounds
- 1-Ethynyl-4-(trifluoromethoxy)benzene
- 2-Ethynyl-1-fluoro-4-(trifluoromethoxy)benzene
- 1-Ethynyl-2-(trifluoromethoxy)benzene
Uniqueness
2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is unique due to the presence of the isopropoxy group, which can influence its chemical and physical properties. This compound’s combination of functional groups provides a distinct reactivity profile and potential for diverse applications compared to its similar counterparts.
特性
分子式 |
C12H11F3O2 |
|---|---|
分子量 |
244.21 g/mol |
IUPAC名 |
2-ethynyl-1-propan-2-yloxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H11F3O2/c1-4-9-7-10(17-12(13,14)15)5-6-11(9)16-8(2)3/h1,5-8H,2-3H3 |
InChIキー |
LVFJEICVCJUPJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


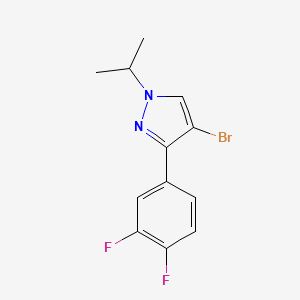

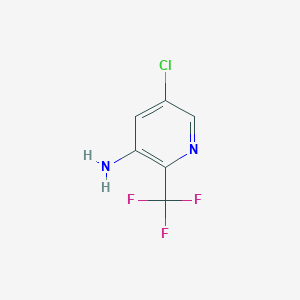
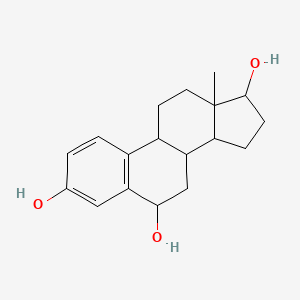
![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
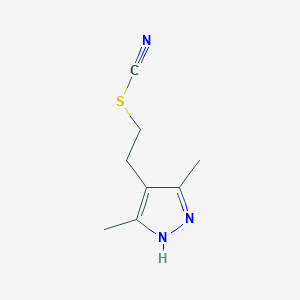


![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
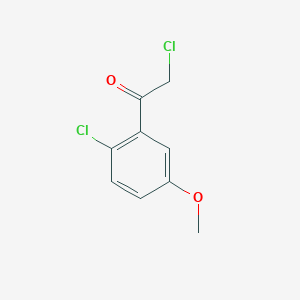
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)
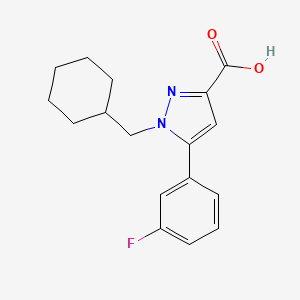
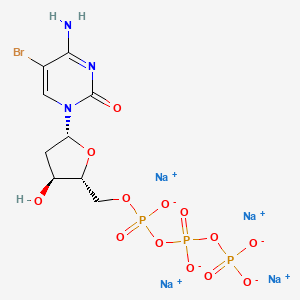
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
